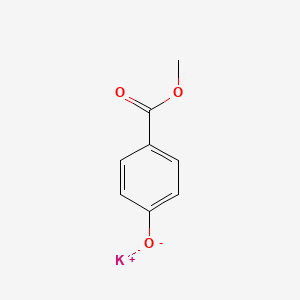

Potassium methylparaben

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

26112-07-2 |

|---|---|

Molekularformel |

C8H7KO3 |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

potassium;4-methoxycarbonylphenolate |

InChI |

InChI=1S/C8H8O3.K/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 |

InChI-Schlüssel |

MOCBTMXJPWSHOD-UHFFFAOYSA-M |

SMILES |

COC(=O)C1=CC=C(C=C1)[O-].[K+] |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)[O-].[K+] |

Andere CAS-Nummern |

26112-07-2 |

Herkunft des Produkts |

United States |

Advanced Methodologies for the Chemical Synthesis and Derivatization of Methylparaben and Its Potassium Salt

Established Synthetic Pathways for Methyl 4-Hydroxybenzoate (B8730719)

The industrial production of methyl 4-hydroxybenzoate, commonly known as methylparaben, primarily relies on the esterification of p-hydroxybenzoic acid with methanol (B129727). thecosmeticchemist.com This process has been the subject of extensive research to improve efficiency, reduce environmental impact, and optimize product purity.

Esterification Mechanisms and Catalytic Systems

The core of methylparaben synthesis is the Fischer-Speier esterification, a reaction that involves the condensation of a carboxylic acid and an alcohol, typically in the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. Subsequent dehydration yields the ester and water. Various catalytic systems have been developed to drive this equilibrium reaction toward the product side.

The traditional and most straightforward method for methylparaben synthesis involves the use of a strong mineral acid, such as concentrated sulfuric acid, as a catalyst. thecosmeticchemist.comcabidigitallibrary.org In a typical procedure, p-hydroxybenzoic acid is dissolved in an excess of methanol, and a catalytic amount of sulfuric acid is added. The mixture is then heated under reflux for an extended period to achieve a high conversion rate. cabidigitallibrary.org While effective, this method suffers from drawbacks including corrosion of equipment, difficulties in catalyst separation, and the generation of acidic waste streams that require neutralization. google.com

A laboratory-scale synthesis might involve dissolving 10 grams of 4-hydroxybenzoic acid in 200 ml of methanol with 2 ml of concentrated sulfuric acid, followed by refluxing for 18 hours. The product is then isolated by pouring the mixture into iced water, extracting with an organic solvent, and washing with a sodium bicarbonate solution to remove unreacted acid and the catalyst. cabidigitallibrary.org

To overcome the challenges associated with homogeneous acid catalysts, significant research has been directed towards the use of heterogeneous solid acid catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture, reduced corrosivity, and the potential for regeneration and reuse. google.com

Examples of solid acid catalysts investigated for methylparaben synthesis include:

Sulfated Metal Oxides: A heterogeneous catalyst made of γ-Al2O3 impregnated with sulfuric acid has been shown to be effective in the esterification of p-hydroxybenzoic acid. ui.ac.iduad.ac.id

Clays: Montmorillonite (B579905) K10, a type of clay, has been successfully used as a catalyst for the synthesis of parabens, demonstrating good yields and reusability. researchgate.net

Ion-Exchange Resins: Strongly acidic cation exchange resins are polymers with sulfonic acid groups that act as solid Brønsted acids. They are effective catalysts for esterification and can be easily filtered out of the reaction mixture. google.commdpi.comresearchgate.net Studies have shown that using a cation exchange resin as a catalyst can significantly simplify the post-reaction workup. researchgate.net

The catalytic activity of these solid acids is attributed to the presence of Brønsted acid sites on their surface, which facilitate the protonation of the carboxylic acid in a manner analogous to homogeneous acid catalysts.

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Homogeneous Acid | Concentrated Sulfuric Acid | High catalytic activity, low cost |

| Solid Acid (Metal Oxides) | Sulfated Alumina (γ-Al2O3/SO4) | Heterogeneous, reusable, less corrosive |

| Solid Acid (Clays) | Montmorillonite K10 | Environmentally friendly, reusable, good yields |

| Ion-Exchange Resins | Sulfonated Polystyrene Resins | Easy separation, reusable, simplifies purification |

An alternative approach to ester formation is the alkylation of a carboxylate salt. In the context of methylparaben synthesis, this would involve the reaction of potassium 4-hydroxybenzoate with a methylating agent, such as a methyl halide (e.g., methyl iodide). This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the carboxylate anion acts as the nucleophile. While the Williamson ether synthesis is a well-known reaction for forming ethers from alkoxides and alkyl halides, a similar principle can be applied to the synthesis of esters from carboxylates. However, specific documented examples of this method for the industrial or large-scale synthesis of methylparaben are not as prevalent in the reviewed literature as the direct esterification of p-hydroxybenzoic acid.

The synthesis of the potassium salt of methylparaben itself is typically achieved by reacting methylparaben with potassium hydroxide (B78521) in an aqueous solution. wikipedia.org This process involves the deprotonation of the phenolic hydroxyl group of methylparaben, not the carboxylate group of p-hydroxybenzoic acid.

Optimization Strategies in Synthesis Yield and Reaction Kinetics

To enhance the efficiency of methylparaben synthesis, various optimization strategies have been explored, focusing on improving the reaction yield and accelerating the reaction kinetics.

Key parameters that are often optimized include:

Molar Ratio of Reactants: Using an excess of one reactant, typically methanol, can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield. Studies have shown that a molar ratio of p-hydroxybenzoic acid to methanol of 1:3 can result in a yield of 86%. cabidigitallibrary.org

Catalyst Concentration: The amount of catalyst used can significantly impact the reaction rate. For solid catalysts like montmorillonite K10, the yield of methylparaben has been observed to increase with catalyst loading up to a certain point, beyond which no further improvement is seen. researchgate.net

Temperature: Increasing the reaction temperature generally increases the reaction rate. The synthesis is often carried out at the reflux temperature of methanol.

Water Removal: As water is a byproduct of the esterification reaction, its removal can drive the equilibrium towards the product side. The use of dehydrating agents, such as 3A or 4A molecular sieves, in conjunction with a catalyst like an ion-exchange resin, has been shown to improve the yield and reduce the reaction time. mdpi.comresearchgate.net

Microwave Irradiation: The use of microwave irradiation has been investigated as a method to accelerate the synthesis of methylparaben. This technique can significantly reduce the reaction time from hours to minutes. google.com

| Optimization Parameter | Effect on Synthesis | Example Condition |

|---|---|---|

| Molar Ratio (Methanol:Acid) | Shifts equilibrium, increases yield | 3:1 to 5:1 cabidigitallibrary.orgresearchgate.net |

| Catalyst Loading | Increases reaction rate up to an optimum | 13% by weight of p-hydroxybenzoic acid (ion-exchange resin) researchgate.net |

| Water Removal | Shifts equilibrium, increases yield | Use of 4A molecular sieves researchgate.net |

| Energy Source | Reduces reaction time | Microwave irradiation (450W) google.com |

Academic Derivatization Strategies for Analytical and Mechanistic Probing

Derivatization of methylparaben is a common strategy in analytical chemistry to improve its chromatographic properties, particularly for gas chromatography (GC) analysis. The polar phenolic hydroxyl group of methylparaben can lead to poor peak shape and tailing in GC. Converting this group to a less polar derivative enhances volatility and improves chromatographic performance.

Common derivatization techniques involve acylation of the phenolic hydroxyl group. For instance, parabens can be derivatized with propionic anhydride (B1165640) or acetic anhydride in an alkaline medium. semanticscholar.org This in-situ acylation is a simple and fast method that converts the parabens into their corresponding propionyl or acetyl esters, which are more amenable to GC analysis.

Beyond purely analytical applications, derivatization can be a tool for mechanistic probing. For example, studying the kinetics and products of derivatization reactions under different conditions can provide insights into the reactivity of the phenolic hydroxyl group. Furthermore, the synthesis of a series of derivatives with varying alkyl chain lengths or other functional groups can be used to investigate structure-activity relationships in biological systems. For instance, studying the interaction of different paraben derivatives with enzymes like liver esterases can help elucidate metabolic pathways and the influence of molecular structure on enzymatic hydrolysis. abap.co.in Similarly, preparing and studying isotopically labeled derivatives can be instrumental in tracing the metabolic fate of methylparaben in biological systems.

Acylation Reactions (e.g., with Propionic Anhydride, Acetic Anhydride)

Acylation is a fundamental derivatization technique that converts the phenolic hydroxyl group of methylparaben into an ester. This transformation is particularly useful in analytical chemistry, as it can convert the polar phenolic group into a less polar, more volatile ester, making the compound more suitable for analysis by techniques like gas chromatography (GC). akjournals.comuniv.kiev.ua The reaction involves treating methylparaben with an acylating agent, such as an acid anhydride, typically under basic conditions which facilitate the deprotonation of the phenol (B47542) to the more nucleophilic phenoxide ion.

Reaction with Propionic Anhydride: The acylation of methylparaben with propionic anhydride is an effective method for its derivatization. univ.kiev.ua This in-situ reaction is rapid, typically reaching equilibrium within three minutes. nih.gov The process converts methylparaben into its propionyl ester derivative. Research indicates that this reaction is highly dependent on the pH of the solution, with optimal results achieved in a slightly alkaline environment. univ.kiev.uanih.gov

Reaction with Acetic Anhydride: Similarly, acetic anhydride is widely used for the acetylation of methylparaben. This in-situ acetylation is a simple and fast derivatization procedure. akjournals.com The reaction is carried out under alkaline conditions, which are often maintained by using a buffering agent like dipotassium (B57713) hydrogen phosphate. akjournals.comresearchgate.net This derivatization significantly improves the chromatographic properties of methylparaben, resulting in sharper and more symmetrical peaks in GC analysis compared to the underivatized compound. akjournals.comresearchgate.net

The following table summarizes typical conditions for these acylation reactions:

| Parameter | Propionic Anhydride Derivatization | Acetic Anhydride Derivatization |

|---|---|---|

| Acylating Agent | Propionic Anhydride | Acetic Anhydride |

| Catalyst/Medium | Alkaline conditions | Alkaline conditions (e.g., K₂HPO₄) akjournals.comresearchgate.net |

| Optimal pH | 8.0 - 9.0 univ.kiev.uanih.gov | ~9.0 researchgate.net |

| Reaction Time | Approximately 2-3 minutes univ.kiev.uanih.gov | Fast, suitable for in-situ applications akjournals.com |

| Purpose | To form a less polar, more volatile ester for improved gas chromatography analysis akjournals.comuniv.kiev.ua |

Derivatization for Enhanced Detection and Spectroscopic Characterization (e.g., Fluorescence Tagging with Coumarin Derivatives)

For the detection of trace amounts of phenolic compounds like methylparaben, derivatization with a fluorescent tag can dramatically increase analytical sensitivity. This method involves attaching a fluorophore—a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength—to the analyte. Coumarin derivatives are often employed for this purpose due to their favorable photophysical properties. elsevierpure.com

A notable method involves using coumarin-6-sulfonyl chloride (C6SCl) as a fluorescent labeling reagent for phenols. akjournals.comnih.gov In this reaction, the phenolic hydroxyl group of methylparaben attacks the sulfonyl chloride group of the C6SCl. This forms a stable sulfonamide derivative that is highly fluorescent. The reaction is conducted under mild, ambient temperature conditions. akjournals.comnih.gov The resulting derivatized methylparaben can then be readily detected and quantified at very low concentrations using high-performance liquid chromatography (HPLC) with a fluorescence detector. akjournals.comnih.gov The excitation and emission wavelengths for these coumarin-tagged derivatives are typically around 360 nm and 460 nm, respectively. akjournals.comnih.gov

| Parameter | Details |

|---|---|

| Reagent | Coumarin-6-sulfonyl chloride (C6SCl) akjournals.comnih.gov |

| Functional Group Targeted | Phenolic Hydroxyl (-OH) |

| Reaction Product | Fluorescent Phenol-Coumarin Sulfonamide elsevierpure.comnih.gov |

| Reaction Conditions | Ambient temperature, pH 9.0 akjournals.comnih.gov |

| Reaction Time | Approximately 20 minutes akjournals.com |

| Detection Method | HPLC with Fluorescence Detection akjournals.comnih.gov |

| Typical Wavelengths | Excitation (λex) ≈ 360 nm; Emission (λem) ≈ 460 nm akjournals.comnih.gov |

Influence of pH on Derivatization Efficiency

The efficiency of derivatizing the phenolic hydroxyl group of methylparaben is critically dependent on the pH of the reaction medium. For acylation reactions with both propionic and acetic anhydride, as well as for fluorescence tagging with coumarin-6-sulfonyl chloride, alkaline conditions are required for optimal performance.

The reason for this pH dependence lies in the acidity of the phenolic hydroxyl group. In a basic solution, the hydroxyl proton is abstracted, forming a negatively charged phenoxide ion. This phenoxide ion is a much stronger nucleophile than the neutral hydroxyl group, and it more readily attacks the electrophilic center of the derivatizing agent (e.g., the carbonyl carbon of the anhydride or the sulfur atom of the sulfonyl chloride).

Sophisticated Analytical Techniques for the Determination and Characterization of Potassium Methylparaben

Chromatographic Separation Sciences

Chromatographic techniques are fundamental in the analytical chemistry of potassium methylparaben, enabling its separation, identification, and quantification in various matrices. These methods exploit the differential distribution of the methylparaben anion between a stationary phase and a mobile phase to achieve separation from other components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently utilized techniques, each offering distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Implementations

HPLC is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like methylparaben. The technique's versatility allows for a wide range of stationary and mobile phase combinations, making it highly adaptable for analyzing diverse sample types, from pharmaceuticals to cosmetics.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet-Visible (UV/Vis) detection is the most common approach for quantifying this compound. In this mode, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase. researchgate.netijomr.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The UV/Vis detector is highly effective for methylparaben due to the presence of a chromophore (the benzene (B151609) ring) in its structure, which absorbs UV light. Detection is commonly performed at wavelengths between 254 nm and 272 nm. researchgate.netijomr.orgmoca.net.ua A developed HPLC-UV method for determining methylparaben in infant formulas utilized a C18 column with an isocratic mobile phase of glacial acetic acid in water and methanol (B129727). nih.gov This method demonstrated good linearity in the concentration range of 0.5–20 µg/mL, with a limit of detection (LOD) of 0.2 µg/mL. nih.gov Another study successfully separated methylparaben and other preservatives using a C18 column with a gradient mobile phase and UV detection at 258 nm. wisdomlib.org

Table 1: Example of RP-HPLC-UV Method Parameters for Methylparaben Analysis

| Parameter | Conditions |

|---|---|

| Stationary Phase | AQ-C18 column (250 mm x 4.4 mm, 5 µm) |

| Mobile Phase | Equal proportions of glacial acetic acid in water (50:850 v/v) and methanol (Isocratic) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 256 nm |

| Linear Range | 0.5–20 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

Data sourced from a study on methylparaben determination in infant formulae. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This technology provides higher resolution, increased sensitivity, and substantially faster analysis times compared to conventional HPLC. jasco-global.com For the analysis of methylparaben, UPLC can reduce separation times by a factor of approximately 10, leading to higher throughput for quality control applications. jasco-global.com

A UPLC method was developed for the rapid quantification of methylparaben in cosmetic products, achieving a separation in just 1.455 minutes using a gradient elution with a methanol and water mixture. shd.org.rsresearchgate.net This method demonstrated a low detection limit of 0.02 ng/µL and high precision, with relative standard deviations for intra- and inter-day precision below 2.3%. shd.org.rsresearchgate.net The enhanced speed and efficiency of UPLC make it a powerful tool for high-volume screening of products containing this compound. jasco-global.com

Table 2: UPLC Method Parameters for High-Throughput Paraben Analysis

| Parameter | Conditions |

|---|---|

| Stationary Phase | X-PressPak C18S (2.1 mm I.D. x 50 mm, 2 µm) |

| Mobile Phase | 0.1% H3PO4 / CH3CN (50/50) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 254 nm |

| Analysis Time | < 1 minute per sample |

Data sourced from a study demonstrating high-speed separation of parabens. jasco-global.com

In HPLC and UPLC, two primary elution strategies are employed: isocratic and gradient.

Isocratic elution uses a mobile phase with a constant composition throughout the analysis. youtube.com This approach is simpler, more reproducible, and suitable for separating components with similar polarities. nih.govyoutube.com For instance, an isocratic method for methylparaben analysis in infant formulae used a fixed mixture of a buffered aqueous solution and methanol. nih.gov While straightforward, isocratic methods can lead to long run times and poor peak shape for complex samples containing compounds with a wide range of polarities. youtube.com

Gradient elution , conversely, involves changing the mobile phase composition during the separation. youtube.com Typically, the proportion of the stronger, organic solvent (like acetonitrile (B52724) or methanol) is increased over time. This strategy is advantageous for complex mixtures as it improves peak resolution and shortens the analysis time for strongly retained components. wisdomlib.orgyoutube.com A gradient method was developed to simultaneously analyze methylparaben, propylparaben (B1679720), potassium sorbate, and sennosides, demonstrating the power of this approach to resolve compounds with different chemical properties in a single run. wisdomlib.org Another study on a mixture of caffeine, methylparaben, and butylparaben (B1668127) concluded that gradient elution was essential to achieve a satisfactory separation within a reasonable time. nih.gov

Gas Chromatography (GC) Systems

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For non-volatile substances like methylparaben, a derivatization step is often required to convert the analyte into a more volatile form suitable for GC analysis. researchgate.net

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and highly sensitive method for the analysis of organic compounds. The FID detector measures the ions produced when the eluted compounds are burned in a hydrogen-air flame. Its response is proportional to the number of carbon atoms in the analyte, making it a universal detector for hydrocarbons with high sensitivity. itb.ac.id Compared to mass spectrometry detectors operated in full-scan mode, GC-FID can offer higher sensitivity. itb.ac.id

For the analysis of methylparaben, a derivatization step, for example using propionic anhydride (B1165640), is performed to increase its volatility. researchgate.net One study combined a dispersive liquid-liquid microextraction (DLLME) method with in-situ derivatization for the GC-FID determination of methylparaben and other parabens in water samples. researchgate.net Another efficient method coupled dispersive liquid-liquid microextraction based on solidification of floating organic drop (DLLME-SFO) with GC-FID for extracting and quantifying methylparaben in cosmetics. researchgate.net This method showed excellent linearity over a concentration range of 0.1–8 µg/mL and achieved a low limit of detection of 0.0048 µg/mL. researchgate.net The high sensitivity and resolution of capillary GC-FID make it a valuable alternative to HPLC for the trace analysis of methylparaben. ewha.ac.kr

Table 3: GC-FID Method Parameters for Methylparaben after Microextraction

| Parameter | Condition |

|---|---|

| Technique | Dispersive liquid–liquid microextraction based on solidification of floating organic droplets (DLLME-SFO) |

| Extraction Solvent | 1-dodecanol |

| Disperser Solvent | Methanol |

| Sample pH | 6.0 |

| Detection System | Gas Chromatography-Flame Ionization Detector (GC-FID) |

| Linear Range | 0.1 – 8 µg/mL |

| Limit of Detection (LOD) | 0.0048 µg/mL |

Data sourced from a study on methylparaben extraction from cosmetics. researchgate.net

Advanced Spectroscopic and Spectrophotometric Approaches

Spectroscopic techniques provide rapid and often non-destructive methods for the analysis of this compound, relying on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a simple and cost-effective analytical technique. However, direct spectrophotometry suffers from a lack of selectivity when analyzing mixtures, as the absorption spectra of different components often overlap. jmchemsci.com Derivative spectrophotometry is a powerful technique that enhances the resolution of overlapping spectra by calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. This process can resolve overlapping peaks, eliminate background interference, and improve the accuracy of quantification in multicomponent samples. nih.gov

Several derivative spectrophotometric techniques have been applied for the analysis of methylparaben:

Second Derivative Peak-to-Baseline: This method involves measuring the amplitude of a derivative peak, which is proportional to the analyte concentration. jmchemsci.com

Ratio Spectra Derivative: In this approach, the absorption spectrum of the mixture is divided by the spectrum of one of the components (as a divisor), and the derivative of the resulting ratio spectrum is calculated. This can effectively remove the contribution of the divisor component.

Mean Centering of Ratio Spectra: This is an advanced chemometric method that further processes the ratio spectra to resolve complex mixtures with high accuracy. jmchemsci.com

These methods provide a simple, rapid, and environmentally friendly alternative to chromatographic techniques for the simultaneous determination of methylparaben in the presence of other UV-absorbing compounds. jmchemsci.comnih.gov

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that measures the absorption of light in the NIR region of the electromagnetic spectrum (typically 780–2500 nm). mdpi.com This absorption corresponds to overtones and combination bands of fundamental molecular vibrations, such as C-H, O-H, and N-H bonds. While direct detection of potassium is not possible with NIR, the technique can be used to quantify the methylparaben anion by correlating spectral changes with its concentration.

The main advantages of NIR spectroscopy include minimal to no sample preparation, rapid analysis times (often less than a minute), and its potential for in-line process monitoring. researchgate.netresearchgate.net However, NIR spectra are often complex with broad, overlapping peaks, necessitating the use of chemometric methods, such as Partial Least Squares (PLS) regression, to build calibration models that correlate the spectral data with the concentration of the analyte determined by a primary reference method (e.g., HPLC). researchgate.net The robustness of the prediction model is crucial for accurate quantification. mdpi.com

Electroanalytical Measurement Techniques

Electroanalytical methods are a class of techniques that measure the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte to determine its concentration. wikipedia.org These methods are known for their high sensitivity, low cost, and potential for miniaturization.

For the determination of methylparaben, voltammetric techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and square-wave voltammetry (SWV) have been successfully employed. elsevierpure.comscispace.com These methods involve applying a varying potential to an electrode and measuring the resulting current. The oxidation of the phenolic hydroxyl group of methylparaben at the electrode surface produces a current that is proportional to its concentration in the solution. elsevierpure.com

The performance of the electroanalytical method is highly dependent on experimental conditions, including the pH of the supporting electrolyte, the type of working electrode (e.g., glassy carbon electrode, gold electrode), and the voltammetric parameters (e.g., scan rate, pulse height). elsevierpure.comscispace.com Research has shown that the oxidation of methylparaben is an irreversible, diffusion-controlled process. elsevierpure.com By optimizing these conditions, sensitive and reproducible measurements can be achieved.

Table 4: Performance Characteristics of a Square-Wave Voltammetry Method for Methylparaben

| Parameter | Value/Description | Reference |

|---|---|---|

| Working Electrode | Gold Electrode (GE) | elsevierpure.com |

| Technique | Square-Wave Voltammetry (SWV) | elsevierpure.com |

| Optimal pH | 7.0 (Physiological pH) | elsevierpure.com |

| Linear Range | 0.04 to 1.00 mM | elsevierpure.com |

| Limit of Detection (LOD) | 1.71 µM | elsevierpure.com |

| Limit of Quantification (LOQ) | 5.70 µM | elsevierpure.com |

| Reproducibility (RSD) | 1.06% | elsevierpure.com |

Comprehensive Sample Preparation and Extraction Methodologies

The accurate determination of this compound in complex matrices such as cosmetics, pharmaceuticals, and environmental samples necessitates robust sample preparation and extraction procedures. These steps are critical for isolating the analyte from interfering substances, concentrating it to detectable levels, and ensuring compatibility with the subsequent analytical instrumentation. Various sophisticated methodologies have been developed and optimized for this purpose.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample phase and an organic solvent. ajgreenchem.com The principle relies on the equilibrium distribution of the target analyte, in this case, methylparaben, between the sample solution and the extraction solvent. ajgreenchem.com

In the analysis of methylparaben in cosmetics and pharmaceutical products, a sample is typically dissolved in a suitable solvent, and then extracted using an immiscible organic solvent. Ethyl acetate (B1210297) has been identified as a highly suitable solvent for this purpose. ajgreenchem.comajgreenchem.com The process often involves dissolving the sample in a solvent like acetone, adding a salt solution such as sodium chloride to facilitate phase separation, and then extracting with ethyl acetate in a separation funnel. ajgreenchem.com The organic phase, now containing the methylparaben, is then collected, dried (e.g., with magnesium sulfate), and concentrated for analysis, often by spectrophotometry or chromatography. ajgreenchem.com

| Parameter | Condition/Finding | Matrix | Source |

|---|---|---|---|

| Extraction Solvent | Ethyl acetate | Cosmetics (hand cream, body lotion, etc.) | ajgreenchem.comajgreenchem.com |

| Analytical Technique | UV-Vis Spectrophotometry | Cosmetics and Pharmaceutics | ajgreenchem.com |

| Wavelength (λmax) | 282 nm | - | ajgreenchem.comresearchgate.net |

| Linearity (r) | >0.997 | - | ajgreenchem.comajgreenchem.com |

| Limit of Detection (LOD) | 2.358 µg/mL | - | ajgreenchem.comajgreenchem.com |

| Concentration Range Found | 0.077% to 0.451% | Cosmetic Samples | ajgreenchem.comajgreenchem.com |

Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME)

Solid-Phase Extraction (SPE) is a highly effective sample clean-up and concentration technique that has supplanted LLE in many applications due to its efficiency, reduced solvent consumption, and potential for automation. The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the analyte is subsequently eluted with a small volume of a different solvent. lew.ronih.gov For methylparaben analysis in complex matrices like o/w emulsions or concentrated antibiotic suspensions, SPE is crucial for removing high concentrations of excipients that could mask the analyte's signal. nih.govnih.govtandfonline.com Sorbents such as styrene-divinylbenzene and C18 cartridges are commonly employed. lew.rotandfonline.com

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE. It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or headspace extraction), and analytes adsorb onto the coating. acs.org The fiber is then transferred directly to the injection port of a chromatographic system for thermal desorption and analysis. nih.govacs.org SPME has been successfully coupled with ion mobility spectrometry (IMS) for the simultaneous detection and quantification of multiple parabens, including methylparaben. acs.orgnih.gov

| Technique | Parameter | Condition/Finding | Source |

|---|---|---|---|

| SPE | Application | Quantification in pharmaceutical hydrogels, syrups, hand creams, and antibiotic suspensions. | lew.ronih.gov |

| Sorbent | Styrene-divinylbenzene, C18, Oasis HLB cartridge. | lew.ronih.govtandfonline.com | |

| Extraction Recoveries | 98.8–101.6% | nih.govtandfonline.com | |

| LOD | 0.001% | lew.ro | |

| SPME | Coupled Technique | Ion Mobility Spectrometry (IMS). | nih.govacs.org |

| Fiber Coating | DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). | acs.org | |

| Optimum Extraction Time | ~15 minutes. | acs.org | |

| LOD | 10 ng/mL. | acs.orgnih.gov |

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique known for its simplicity, speed, and high enrichment factors. nih.gov The method involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for efficient mass transfer of the analyte from the aqueous phase to the extraction solvent. um.ac.ir Following centrifugation, the sedimented organic phase is collected for analysis. um.ac.ir

A variation, DLLME based on solidification of floating organic droplets (DLLME-SFO), uses an extraction solvent with a density lower than water and a melting point near room temperature (e.g., n-hexadecane). After extraction, the sample is cooled, causing the organic solvent to solidify, allowing for easy collection. researchgate.net This technique has been effectively applied to determine methylparaben in cosmetics, personal care products, and urine. nih.govresearchgate.net

| Parameter | Condition/Finding | Matrix | Source |

|---|---|---|---|

| Extraction Solvent | n-Hexadecane (for DLLME-SFO); Deep Eutectic Solvents (DES). | Cosmetics, Liquid Pharmaceuticals | researchgate.netum.ac.ir |

| Disperser Solvent | Methanol, Ethanol. | Cosmetics, Liquid Pharmaceuticals | researchgate.netum.ac.ir |

| Sample pH | Optimum extraction efficiency obtained at pH 6.0. | Cosmetics | researchgate.net |

| Enrichment Factor | Varied from 20 for methylparaben. | - | researchgate.net |

| LOD | 210 µg L-1. | - | researchgate.net |

| Recovery | > 96.00% (spiked samples). | Personal Care Products, Urine | nih.gov |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.net Supercritical fluids exhibit properties of both liquids and gases, allowing for efficient penetration into the sample matrix and effective dissolution of analytes. nih.gov The solvating power of the fluid can be tuned by modifying pressure and temperature. rsc.org

SFE has been successfully applied to isolate parabens from cosmetic matrices without extensive sample pretreatment. nih.govrsc.org The process involves placing the sample in an extraction vessel and pumping supercritical CO₂ through it. The extract is then depressurized, causing the CO₂ to return to a gaseous state and leaving behind the extracted analytes. The method is noted for providing better recoveries than conventional liquid extraction in a shorter time. rsc.org

| Parameter | Condition/Finding | Matrix | Source |

|---|---|---|---|

| Supercritical Fluid | Carbon Dioxide (CO₂). | Cosmetics | nih.govrsc.org |

| Optimized Temperature | 60 - 65 °C. | Cosmetics | nih.govrsc.org |

| Optimized Pressure | 14,000 kPa (density of 0.85 g/ml). | Cosmetics | nih.govrsc.org |

| Extraction Time | Two sequential 7-minute steps or 5 min static followed by 20 min dynamic extraction. | Cosmetics | nih.govrsc.org |

| Collection Solvent | Methanol. | Cosmetics | nih.gov |

| Detection Limits | 4.7 - 142 ng/g. | Cosmetics | nih.gov |

Magnetic Solid-Phase Extraction (MSPE) utilizing Functionalized Nanoparticles

Magnetic Solid-Phase Extraction (MSPE) is an innovative variation of SPE that employs magnetic nanoparticles (MNPs) as the adsorbent material. cmhrj.com These nanoparticles possess a large surface area-to-volume ratio and can be easily functionalized to selectively bind target analytes. researchgate.netcmhrj.com The key advantage of MSPE is the rapid and efficient separation of the adsorbent from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. cmhrj.com

MNPs, such as magnetite (Fe₃O₄), can be coated with various materials, like the non-ionic surfactant Sylgard 309, to enhance their adsorption efficiency and selectivity for parabens. rsc.org This technique has proven effective for extracting methylparaben from diverse samples, including water, pharmaceuticals, and personal care products, demonstrating its potential as a highly efficient and eco-friendly method. cmhrj.comcmhrj.comrsc.org

| Parameter | Condition/Finding | Matrix | Source |

|---|---|---|---|

| Adsorbent | Functionalized Magnetic Nanoparticles (MNPs), e.g., Fe₃O₄. | Water, Pharmaceuticals, Cosmetics | cmhrj.comcmhrj.com |

| Functionalization | Coating with surfactants (e.g., Sylgard 309) or polymer layers. | - | cmhrj.comrsc.org |

| Principle | Selective adsorption of parabens onto MNPs, followed by separation with an external magnet. | - | cmhrj.com |

| Linearity (R²) | > 0.9995 (for Sylgard 309@MNP). | - | rsc.org |

| LOD | 0.02–0.03 µg mL⁻¹. | - | rsc.org |

| Recovery | 60–120% | Pharmaceuticals, Personal Care Products | rsc.org |

Analytical Method Validation and Performance Metrics

To ensure the reliability and accuracy of quantitative results for this compound, the analytical methods employed must be thoroughly validated. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. The performance metrics are typically evaluated according to guidelines from the International Conference on Harmonisation (ICH). oup.comgerpac.eujbiochemtech.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. jbiochemtech.comnih.gov This is often demonstrated by analyzing blank and placebo samples to ensure no interfering peaks are present at the retention time of the analyte. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov Linearity is typically evaluated by linear regression analysis and expressed by the correlation coefficient (r or R²), which should ideally be close to 1. oup.comjbiochemtech.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. jbiochemtech.comnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). jbiochemtech.comnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jbiochemtech.comnih.gov

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jbiochemtech.comnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. jbiochemtech.comakjournals.com

| Parameter | Reported Value/Range | Analytical Technique | Source |

|---|---|---|---|

| Linearity Range | 0.5–20 µg/mL | HPLC | nih.gov |

| Correlation Coefficient (R²) | > 0.999 | RP-HPLC | akjournals.com |

| Accuracy (% Recovery) | 88–108 % | HPLC | nih.gov |

| Precision (RSD) | Intra-day: 0.29–1.94 %; Inter-day: 0.84–2.18 % | HPLC | nih.gov |

| LOD | 0.2 µg/mL | HPLC | nih.gov |

| LOQ | 0.5 µg/mL | HPLC | nih.gov |

| LOD | 0.87 µg/mL | HPLC | jbiochemtech.com |

| LOQ | 1.75 µg/mL | HPLC | jbiochemtech.com |

Linearity and Calibration Range Determination

Linearity demonstrates the proportionality of the analytical method's response to the concentration of the analyte over a given range. A calibration curve is constructed by plotting the peak area response against the corresponding concentration of standard solutions. The method is considered linear if it yields a high correlation coefficient (R²), typically greater than 0.999. nih.gov

Different studies have established linearity for methylparaben over various concentration ranges, depending on the specific application and matrix. For example, one HPLC method demonstrated linearity in the range of 0.5–20 µg/mL. researchgate.net Another study established a linear range from 0.045 mg/mL to 0.075 mg/mL for methyl paraben sodium. The results from these analyses confirm the method's ability to provide accurate results across a defined scope.

| Concentration Range | Correlation Coefficient (R²) | Linear Regression Equation | Reference |

|---|---|---|---|

| 0.5–20 µg/mL | Not Specified | Not Specified | researchgate.net |

| 0.03–1 µg/mL | > 0.9995 | y = 311.47x + 0.474 | nih.gov |

| 4.2–9.8 µg/mL | ≥ 0.9995 | Not Specified | researchgate.net |

| 0.045–0.075 mg/mL | > 0.999 | Not Specified | chemspider.com |

Precision and Accuracy Evaluations

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. A known amount of the analyte is added to a placebo or sample matrix, and the percentage of the analyte recovered by the method is calculated.

Validation studies for methylparaben have consistently shown excellent precision and accuracy. Intra-day and inter-day precision studies typically yield RSD values well below 2%, indicating high repeatability. researchgate.net Accuracy, determined by recovery experiments at different concentration levels (e.g., 80%, 100%, and 120%), generally falls within the range of 98% to 102%. chemspider.comresearchgate.net

| Parameter | Concentration Levels | Result | Reference |

|---|---|---|---|

| Repeatability (Intra-day Precision) | 0.5, 5, 20 µg/mL | RSD: 0.29–1.94% | researchgate.net |

| Intermediate Precision (Inter-day) | 0.5, 5, 20 µg/mL | RSD: 0.84–2.18% | researchgate.net |

| Accuracy (% Recovery) | 0.5, 5, 20 µg/mL | 88–108% | researchgate.net |

| Repeatability (Intra-day Precision) | 0.03, 0.125, 0.5 µg/mL | CV < 5.33% | nih.gov |

| Intermediate Precision | 0.03, 0.125, 0.5 µg/mL | CV < 6.43% | nih.gov |

| Accuracy (% Recovery) | 80%, 100%, 120% | 98.71%–101.64% | chemspider.comresearchgate.net |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These limits are crucial for determining trace amounts of the substance.

LOD and LOQ can be determined using several methods, including the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or calculations based on the standard deviation of the response and the slope of the calibration curve. researchgate.netajgreenchem.com Analytical methods developed for methylparaben report low LOD and LOQ values, demonstrating high sensitivity.

| Method | LOD | LOQ | Reference |

|---|---|---|---|

| HPLC | 0.2 µg/mL | 0.5 µg/mL | researchgate.net |

| RP-HPLC | 0.003 mg/mL | 0.004 mg/mL | researchgate.net |

| Square Wave Voltammetry | 1.71 µM | 5.70 µM | |

| HPLC | 0.87 µg/mL | 1.75 µg/mL | figshare.com |

| Spectrophotometry | 0.34 µg/mL | Not Specified | nih.gov |

Solid-State Analytical Characterization Techniques for Parabens

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the solid-state properties of materials. It provides high-resolution images of a sample's surface topography and morphology. In the context of parabens, SEM is employed as a complimentary characterization technique for solid-state analysis. researchgate.net

While specific SEM micrographs for this compound are not widely published, the technique is used to examine the morphology of related compounds and materials used in their analysis. For example, SEM has been used to characterize the morphology of nanostructures developed for the degradation of methylparaben and to observe the spherical shape of nanoparticles used as electrode modifiers in its determination. These applications highlight the utility of SEM in understanding the physical form and surface characteristics of materials related to parabens, which can be crucial for formulation development and stability studies.

X-Ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful and non-destructive technique used to analyze the crystalline structure of materials. It provides information on the atomic and molecular arrangement within a crystal lattice. For this compound, XRD is essential for identifying its crystalline form, determining the degree of crystallinity, and detecting any polymorphic variations.

In a typical powder XRD (PXRD) experiment, a powdered sample of this compound is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystalline lattice planes at specific angles, creating a unique diffraction pattern. This pattern is a fingerprint of the crystalline solid, with the peak positions (in degrees 2θ) corresponding to the lattice spacing and the peak intensities related to the crystal structure.

While specific XRD data for this compound is not extensively available in public literature, the analysis would be analogous to that of its parent compound, methylparaben. For methylparaben, different polymorphic forms have been identified, each exhibiting a distinct XRD pattern. researchgate.net Any variation in the crystal structure of this compound, which could be influenced by the manufacturing process or storage conditions, would be detectable as changes in its XRD pattern.

Hypothetical X-Ray Diffraction Data for this compound This table is illustrative and based on typical data for crystalline organic salts. Actual values for this compound may vary.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

| 30.4 | 2.94 | 40 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study the thermal properties of a material, such as melting point, glass transitions, and decomposition temperatures.

For this compound, a DSC analysis would involve heating a small sample at a constant rate in a controlled atmosphere. The resulting thermogram would show peaks or shifts in the baseline corresponding to thermal events. An endothermic peak would typically indicate melting, providing information on the melting point and the enthalpy of fusion. This data is critical for understanding the thermal stability and purity of the compound. The presence of multiple peaks could suggest the existence of different crystalline forms (polymorphs) or impurities.

Illustrative Differential Scanning Calorimetry Data for a Crystalline Solid This table presents hypothetical data to illustrate the type of information obtained from a DSC analysis.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

|---|---|---|---|

| Melting | 125.0 | 128.5 | 150 |

| Decomposition | >250.0 | - | - |

In-Situ Monitoring of Crystallization (e.g., FBRM, PVM)

The crystallization process is critical in determining the final physical properties of this compound, such as crystal size distribution, shape, and purity. In-situ monitoring techniques, such as Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM), provide real-time information about the crystallization process without the need for sampling.

Focused Beam Reflectance Measurement (FBRM) works by inserting a probe into the crystallizing solution. A laser beam is focused to a point on the probe window and scanned in a circular path. As particles pass the window, they reflect the laser light, and the duration of the backscattered light is measured. This information is used to calculate the chord length of the particles, providing a real-time distribution of particle size and count. FBRM is highly sensitive to the nucleation and growth of crystals.

Particle Vision and Measurement (PVM) is an in-situ microscopy technique that provides real-time images of crystals in the process. A probe with a built-in camera is inserted into the crystallizer, allowing for direct observation of crystal morphology, aggregation, and any changes in the solid phase.

The combined use of FBRM and PVM would allow for a comprehensive understanding and control of the this compound crystallization process. For instance, FBRM could track the onset of nucleation and the rate of crystal growth, while PVM would provide visual confirmation of the crystal habit and identify any potential issues like agglomeration. While specific studies on the in-situ monitoring of this compound crystallization are not widely published, these techniques are routinely applied in the pharmaceutical and chemical industries for optimizing crystallization processes of similar organic salts. nih.gov

Hypothetical In-Situ Crystallization Monitoring Data This table illustrates the type of data that could be generated during the crystallization of this compound using FBRM and PVM.

| Time (minutes) | FBRM: Mean Chord Length (µm) | FBRM: Total Counts | PVM: Observed Crystal Habit |

|---|---|---|---|

| 0 | 0 | 0 | Clear Solution |

| 15 | 10 | 5000 | Fine Needles |

| 30 | 50 | 25000 | Growing Needles |

| 60 | 150 | 15000 | Prismatic Crystals |

| 120 | 155 | 14500 | Stable Prismatic Crystals |

Mechanistic Studies of Antimicrobial Action in Microbiological Systems

Molecular and Cellular Targets in Prokaryotic and Eukaryotic Microbes

The antimicrobial activity of potassium methylparaben is primarily attributed to the methylparaben molecule. The potassium salt form enhances its solubility in aqueous formulations, but the fundamental mechanisms of action are considered to be a function of the paraben itself. Research has identified two primary areas of cellular interference: the disruption of cell membranes and the inhibition of crucial biosynthetic processes.

Disruption of Membrane Integrity and Transport Processes

One of the principal modes of action of methylparaben is the disruption of the cytoplasmic membrane's integrity and its associated transport functions. This disruption compromises the cell's ability to maintain a stable internal environment, leading to metabolic dysfunction and ultimately, cell death.

A key indicator of compromised membrane integrity is the leakage of intracellular components, such as potassium ions (K+). Studies on parabens have demonstrated their ability to induce potassium efflux from bacterial cells. Research on propylparaben (B1679720), a closely related compound, has shown a concentration-dependent leakage of K+ from Escherichia coli. This efflux is indicative of a significant alteration in the physical structure of the cell membrane, leading to increased permeability. The release of potassium disrupts the electrochemical gradients essential for various cellular processes, including nutrient transport and the maintenance of turgor pressure.

| Microorganism | Paraben Studied | Observed Effect | Reference |

| Escherichia coli | Propylparaben | Induction of potassium efflux | asm.orgnih.gov |

While the disruption of membrane transport processes is a recognized mechanism of paraben activity, specific investigations into the interference with amino acid influx pathways by this compound are not extensively detailed in publicly available scientific literature. It is hypothesized that the general disruption of the membrane's structure and electrochemical gradient would non-specifically inhibit various transport systems, including those responsible for the uptake of essential amino acids. However, direct quantitative studies detailing this specific interaction are limited.

Parabens have been shown to induce a mitochondrial membrane permeability transition (MPT) in eukaryotic systems, such as rat hepatocytes. This phenomenon involves a sudden increase in the permeability of the inner mitochondrial membrane to small solutes, leading to mitochondrial swelling and dysfunction. While this has been observed in eukaryotic cells, the direct evidence for a similar MPT event in the cytoplasmic membranes of prokaryotic or the mitochondrial membranes of eukaryotic microbes as a primary antimicrobial mechanism of methylparaben is not well-documented in the available research. The broader effects on membrane permeability, such as potassium efflux, are more established in microbiological studies.

Inhibition of Key Biosynthetic Pathways

Beyond its effects on the cell membrane, methylparaben also exerts its antimicrobial action by interfering with the synthesis of essential macromolecules, namely nucleic acids.

The following table summarizes the findings on the inhibition of DNA and RNA synthesis by methylparaben in these two bacterial species.

| Microorganism | Macromolecule | Effect of Methylparaben | Reference |

| Escherichia coli | DNA | Inhibition | researchgate.net |

| Escherichia coli | RNA | Inhibition | researchgate.net |

| Bacillus subtilis | DNA | Inhibition | researchgate.net |

| Bacillus subtilis | RNA | Inhibition | researchgate.net |

Inhibition of Enzymes Critical for Bacterial Cell Function (e.g., ATPases, Phosphotransferases)

The antimicrobial efficacy of parabens, including this compound, is attributed in part to their ability to inhibit key enzymes essential for bacterial survival and reproduction. nbinno.comwikipedia.org Research suggests that parabens interfere with enzymes such as ATPases and phosphotransferases, which are crucial for cellular energy metabolism and signal transduction. wikipedia.orgresearchgate.net The proposed mechanism involves the disruption of membrane transport processes and the inhibition of DNA and RNA synthesis, which are dependent on the proper functioning of these enzymes. wikipedia.orgresearchgate.net By targeting these fundamental enzymatic activities, parabens effectively disrupt the cellular machinery of bacteria, leading to growth inhibition. nbinno.comnih.gov Propylparaben is noted to be more active against a wider range of bacteria than methylparaben, a difference that may be attributed to its greater solubility in the bacterial membrane, allowing it to reach cytoplasmic targets in higher concentrations. wikipedia.org

Effects on Mitochondrial Function in Model Organisms

Parabens have been shown to exert significant effects on mitochondrial function, which can contribute to their antimicrobial action and broader biological impacts. researchgate.netuc.pt Studies have identified the mitochondrial respiratory chain and the phosphorylation system as targets for paraben-induced damage. researchgate.netuc.pt Exposure to parabens can lead to a concentration-dependent disruption of the mitochondrial membrane potential and a decrease in ATP levels. uc.ptnih.gov For instance, methylparaben exposure in porcine oocytes resulted in a significant decrease in ATP content. nih.gov This disruption of mitochondrial bioenergetics can impair cellular energy production and trigger oxidative stress. researchgate.netresearchgate.net The toxicity of parabens to mitochondria appears to be related to the length of their alkyl side chain, with butyl- and isobutylparaben demonstrating greater toxicity than propyl-, ethyl-, and methylparaben. uc.pt

Role of Outer Membrane Proteins in Bacterial Susceptibility (e.g., OmpF Porin)

The outer membrane of Gram-negative bacteria presents a formidable barrier to antimicrobial agents. The passage of hydrophilic molecules, including some antibiotics and preservatives like parabens, across this membrane is often mediated by porins, which are water-filled channel proteins. nih.govmdpi.com OmpF is a major non-specific porin in Escherichia coli that facilitates the entry of various small, hydrophilic molecules. mdpi.comfrontiersin.org The expression and function of OmpF can significantly influence bacterial susceptibility to antimicrobial compounds. nih.govfrontiersin.org While direct studies on the specific role of OmpF in this compound uptake are limited, the general understanding is that porins are a primary route for the entry of such molecules into the bacterial cell. frontiersin.org Therefore, the level of OmpF expression can be a determinant of bacterial resistance or susceptibility to parabens. mdpi.comoup.com A decrease in porin expression is a known mechanism of antibiotic resistance in Gram-negative bacteria. mdpi.com

Influence of Molecular Structure and Alkyl Chain Length on Antimicrobial Potency

The antimicrobial potency of parabens is directly correlated with their molecular structure, specifically the length of the alkyl ester chain. researchgate.netmicrochemlab.com Generally, as the alkyl chain length increases from methyl to butyl, the antimicrobial activity increases. americanpharmaceuticalreview.comnih.gov This trend is attributed to the increased lipophilicity of the longer-chain parabens, which enhances their ability to partition into and disrupt the microbial cell membrane. wikipedia.orgresearchgate.net However, this increased efficacy is offset by a decrease in water solubility, which can limit their application in aqueous formulations. americanpharmaceuticalreview.comresearchgate.net This relationship between structure and activity allows for the selection of specific parabens or combinations to achieve the desired level of preservation. researchgate.netnih.gov

| Paraben | Alkyl Chain | Relative Antimicrobial Activity | Aqueous Solubility |

|---|---|---|---|

| Methylparaben | -CH₃ | Lower | Higher |

| Ethylparaben | -C₂H₅ | Moderate | Moderate |

| Propylparaben | -C₃H₇ | Higher | Lower |

| Butylparaben (B1668127) | -C₄H₉ | Highest | Lowest |

Mechanisms of Action against Fungi and Yeasts

Parabens are effective antimicrobial agents against a broad spectrum of fungi and yeasts. researchgate.netmdpi.com Their primary mechanism of action involves the disruption of the cell membrane, leading to increased permeability and leakage of intracellular components. researchgate.netnih.gov This membrane damage is a key factor in their fungicidal and fungistatic effects. nih.gov Parabens are generally more active against fungi and yeasts than against bacteria, and they are particularly effective against molds. americanpharmaceuticalreview.commdpi.comnih.gov The antifungal activity of parabens is also influenced by the length of the alkyl chain, with longer chains exhibiting greater potency. researchgate.net In some yeasts, such as Saccharomyces cerevisiae, the fungicidal effects of methylparaben can be enhanced by other compounds that also cause cell membrane damage. nih.gov However, the susceptibility to different parabens can vary among fungal species. For example, some yeasts like Candida parapsilosis may show little to no growth inhibition, while others like Cryptococcus uniguttulatus and Rhodotorula mucilaginosa can be completely inhibited by certain parabens like ethylparaben. nih.gov

Synergistic Effects of Combined Paraben Esters in Antimicrobial Applications

To broaden the spectrum of antimicrobial activity and enhance preservative efficacy, different paraben esters are often used in combination. researchgate.netnih.gov This practice is based on the observation that mixtures of parabens can exhibit synergistic effects, meaning the combined antimicrobial effect is greater than the sum of the individual effects. nih.govnih.gov For instance, a combination of methylparaben and propylparaben is commonly used to provide protection against a wider range of microorganisms. nih.gov The use of combinations allows for lower concentrations of individual parabens, which can be advantageous. researchgate.net Studies have shown that specific novel combinations of methyl-, ethyl-, propyl-, and butylparabens can perform as well as or even better than standard mixtures at the same total concentration. researchgate.netnih.gov This synergy is thought to arise from the different physicochemical properties of the parabens, such as their varying water solubility and partitioning behavior, which allows them to act on different phases of a product and target a broader array of microbes. nih.gov

| Paraben Combination | Observed Effect | Rationale |

|---|---|---|

| Methylparaben + Propylparaben | Bactericidal action (whereas individual use is bacteriostatic) | Combines the higher water solubility of methylparaben with the higher antimicrobial activity of propylparaben. nih.gov |

| Novel Mixture 1 (47% M, 23.5% E, 6.0% P, 23.5% B) | Performed as well or better than a standard mixture in vitro and in situ. nih.gov | Optimized ratio for broad-spectrum efficacy. nih.gov |

| Novel Mixture 2 (44.5% M, 44.5% P, 11.0% B) | Achieved greater antimicrobial effect than a commonly used mixture at half the total concentration in some tests. nih.gov | Strategic combination to maximize potency. nih.gov |

Impact of pH on Antimicrobial Efficacy

The antimicrobial efficacy of parabens is significantly influenced by the pH of the surrounding medium. americanpharmaceuticalreview.commdpi.com They are most effective in a pH range of 4 to 8. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com Their activity tends to be greater in acidic to neutral conditions. mdpi.com As the pH increases into the alkaline range (above pH 8), the efficacy of parabens decreases. americanpharmaceuticalreview.commdpi.com This is because at higher pH levels, the parabens, which are esters of p-hydroxybenzoic acid, begin to ionize and form phenolate ions. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com The non-ionized form of the paraben is considered to be the more active antimicrobial agent, as it can more readily penetrate the microbial cell membrane. americanpharmaceuticalreview.com Therefore, maintaining an appropriate pH is crucial for optimizing the preservative action of this compound and other parabens in various formulations. researchgate.net High temperatures combined with high pH can also lead to increased hydrolysis of parabens, further reducing their antimicrobial activity. researchgate.net

Molecular Interactions with Microbial Enzymes (e.g., ComA enzyme in Streptococcus species)

This compound, the potassium salt of methylparaben, is understood to exert its antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes and interference with key enzymatic processes essential for bacterial survival and proliferation. While specific research on the direct interaction of this compound with the ComA enzyme in Streptococcus species is not extensively documented in publicly available scientific literature, broader studies on parabens provide insight into their molecular interactions with other critical microbial enzymes.

One of the primary modes of action for parabens involves the inhibition of crucial enzymes within the microbial cytoplasm. Research on oral streptococci has demonstrated that parabens can irreversibly inhibit cytoplasmic enzymes such as arginine deiminase and carbamate kinase nih.gov. These enzymes are vital for alternative energy production pathways in some bacteria, and their inhibition can lead to metabolic starvation and cell death.

Furthermore, studies focusing on Streptococcus mutans, a key bacterium in the formation of dental biofilms, have revealed that parabens can significantly disrupt its metabolic activity through enzyme inhibition. Specifically, parabens have been shown to irreversibly inhibit glycolysis, the central pathway for energy production in this bacterium nih.gov. This inhibition is achieved by targeting the phosphotransferase system (PTS), which is responsible for the uptake and phosphorylation of sugars like glucose nih.gov. By damaging the enzymes of the PTS, parabens effectively cut off the primary energy source for the bacterium.

In addition to the PTS, parabens also act as reversible inhibitors of F-ATPase (also known as proton-translocating ATPase) in Streptococcus mutans nih.gov. The F-ATPase is a crucial enzyme located in the cell membrane that is responsible for maintaining the proton motive force and synthesizing ATP. By reversibly inhibiting this enzyme, parabens can disrupt the cell's energy balance and pH homeostasis.

The effectiveness of this enzymatic inhibition by parabens is often dependent on the length of their alkyl chain, with longer chains generally exhibiting greater potency nih.gov. This suggests that the lipophilicity of the paraben molecule plays a significant role in its ability to interact with and disrupt microbial enzyme systems.

While direct evidence for the interaction of this compound with the ComA enzyme is lacking, the established inhibitory effects on other essential enzymes in Streptococcus and other bacteria provide a clear indication of its multi-targeted antimicrobial strategy at the molecular level.

Table 1: Summary of Known Molecular Interactions of Parabens with Microbial Enzymes

| Enzyme Target | Microorganism(s) | Observed Effect of Parabens | References |

| Phosphotransferase System (PTS) | Streptococcus mutans | Irreversible inhibition of sugar uptake | nih.gov |

| F-ATPase | Streptococcus mutans | Reversible inhibition | nih.gov |

| Arginine deiminase | Oral Streptococci | Irreversible inhibition | nih.gov |

| Carbamate kinase | Oral Streptococci | Irreversible inhibition | nih.gov |

Inhibition of Biofilm Formation in Pathogenic Microorganisms

The formation of biofilms by pathogenic microorganisms is a significant virulence factor, contributing to chronic infections and increased resistance to antimicrobial agents. The ability of an antimicrobial compound to inhibit biofilm formation is therefore a crucial aspect of its efficacy. The effect of this compound on biofilm formation is a complex area of study, with research indicating both inhibitory and, under certain conditions, enhancing effects. However, its established antimicrobial mechanisms provide a basis for understanding its potential to inhibit biofilm development.

Biofilm formation is a multi-step process that begins with the initial attachment of planktonic bacteria to a surface, followed by the formation of microcolonies and the production of an extracellular polymeric substance (EPS) matrix. This matrix, which can be composed of polysaccharides, proteins, and extracellular DNA (eDNA), encases the bacterial community, providing structural stability and protection. Quorum sensing, a form of cell-to-cell communication, plays a critical role in regulating the expression of genes involved in biofilm formation and maturation.

The antimicrobial actions of this compound can interfere with these processes at several stages:

Interference with Cell Membrane Function: Parabens are known to disrupt the cytoplasmic membrane of bacteria, which can affect various processes crucial for biofilm formation, including the proper functioning of transport systems for nutrients and signaling molecules nih.gov. This disruption can also hinder the initial attachment of bacteria to surfaces, a critical first step in biofilm development.

Disruption of Energy Metabolism: The inhibition of glycolysis and ATP synthesis by parabens in bacteria like Streptococcus mutans directly impacts the energy available for the production of EPS components nih.gov. The synthesis of the complex polymers that constitute the biofilm matrix is an energy-intensive process, and a reduction in ATP levels can significantly impair EPS production.

Potential Interference with Quorum Sensing: While direct evidence for this compound's interference with specific quorum sensing pathways is limited, its ability to disrupt the cell membrane and general metabolic processes could indirectly affect the production and reception of quorum sensing signal molecules. For instance, the disruption of membrane-bound sensor kinases, which are often involved in quorum sensing signal transduction, is a plausible, though not yet definitively proven, mechanism.

It is important to note that some studies have reported that low, sub-lethal concentrations of methylparaben may, in some bacterial species and under specific environmental conditions, lead to an increase in biofilm thickness and cell density. This highlights the complexity of microbial responses to chemical stressors and underscores the need for further research to fully elucidate the concentration-dependent effects of this compound on biofilm formation by different pathogenic microorganisms.

Table 2: Potential Mechanisms of this compound in the Inhibition of Biofilm Formation

| Stage of Biofilm Formation | Potential Inhibitory Action of this compound | Underlying Molecular Mechanism |

| Initial Attachment | Reduction in the number of attaching cells | Inhibition of bacterial growth and disruption of cell membrane integrity. |

| Microcolony Formation | Impaired growth and proliferation of attached cells | Inhibition of essential metabolic enzymes (e.g., glycolysis). |

| EPS Matrix Production | Decreased synthesis of exopolysaccharides and other matrix components | Disruption of ATP synthesis and overall energy metabolism. |

| Biofilm Maturation | Potential disruption of cell-to-cell communication | Indirect effects on quorum sensing pathways through membrane and metabolic disruption (Hypothesized). |

Environmental Behavior, Fate, and Transformation Pathways of Methylparaben Compounds

Biodegradation Processes and Environmental Half-Lives

Biodegradation is a primary mechanism for the removal of methylparaben from environmental systems, particularly in wastewater treatment plants. nih.gov The efficiency of this process is influenced by several factors, including the concentration of the compound, the biomass of microorganisms, temperature, and pH. nih.gov

In aquatic systems, such as those in wastewater treatment facilities, aerobic activated sludge plays a crucial role in the breakdown of methylparaben. nih.gov Studies show that biodegradation is the key process for its removal in these environments, with adsorption onto sludge being less significant. nih.gov The degradation process can be described by first-order kinetics, with rates influenced by the concentration of mixed liquor suspended solids (MLSS) and temperature. nih.gov For instance, an increase in sludge concentration has a favorable effect on the degradation rate of methylparaben. redalyc.org

The biodegradation of parabens under aerobic conditions typically involves a two-step pathway: the initial hydrolysis of the ester bond, which produces p-hydroxybenzoic acid (p-HBA), followed by a decarboxylation step that yields phenol (B47542). researchgate.net Research has shown that sequencing batch reactor (SBR) systems can achieve high removal percentages of methylparaben, around 92%, demonstrating the effectiveness of microbial populations in degrading this compound. redalyc.org

The half-lives of parabens in aerobic activated sludge systems have been estimated to be between 0.79 and 6.9 hours. nih.gov Methylparaben generally exhibits a slower degradation rate compared to other parabens with longer alkyl chains. nih.gov

Table 1: Biodegradation Rate Constants for Methylparaben

| Biomass Concentration (mg VSS/L) | Methylparaben Concentration (µg/L) | Biodegradation Rate Constant (Kbiol) (LgSS⁻¹d⁻¹) |

| ~1458 | 179 | 42.3 |

| ~1458 | 472 | 11.0 |

| 1450 | 179 | 42.8 |

| 2016 | 179 | 79.4 |

This table is interactive and can be sorted by column. Source: redalyc.org

Adsorption and Sorption Phenomena in Environmental Compartments

Adsorption to solid phases is a significant process that influences the transport and fate of methylparaben in the environment. The extent of this process depends on the characteristics of both the methylparaben molecule and the adsorbent material, as well as environmental conditions like pH and ionic strength.

Activated carbon has been extensively studied and proven to be a highly effective adsorbent for removing methylparaben from aqueous solutions. mdpi.com The high adsorption capacity is largely attributed to its well-developed micropore structure and large surface area. mdpi.comresearchgate.net The primary mechanism for adsorption onto activated carbon is π-π stacking interactions between the aromatic ring of methylparaben and the carbon's basal planes. mdpi.comnih.gov

Beyond engineered materials, methylparaben interacts with components of natural sediments and suspended solids. This includes sorption to secondary microplastics, such as polystyrene (PS) and polyethylene (B3416737) terephthalate (B1205515) (PET), which are becoming ubiquitous environmental particles. bohrium.com The sorption onto these materials is governed by mechanisms including π-π stacking and hydrophobic interactions. bohrium.com

The pH of the aqueous solution has a notable effect on the adsorption of methylparaben. mdpi.com Methylparaben has a pKa value of approximately 8.17-8.20. mdpi.comacs.org At pH values below its pKa, the molecule is neutral, while at higher pH levels, it becomes negatively charged due to the ionization of the phenolic hydroxyl group. mdpi.com The adsorption capacity generally decreases as the pH increases, particularly at basic pH values. mdpi.com This is because many adsorbents, like activated carbon, also have a negative surface charge at higher pH, leading to electrostatic repulsion between the adsorbent and the ionized methylparaben. mdpi.com

Ionic strength has an even more significant impact on adsorption. Studies consistently show that methylparaben adsorption is significantly reduced in the presence of high ionic strength. mdpi.comresearchgate.netnih.gov This effect suggests that the presence of salts in the water can hinder the adsorption process.

Table 2: Effect of pH on Methylparaben Adsorption Capacity onto Activated Carbon (AC) and Activated Olive Stones (AOS)

| pH | Adsorbent | Adsorption Capacity (mg/g) | % Decrease from pH 3 |

| 3 | AC | 89.67 | 0.00% |

| 7 | AC | 77.18 | 13.92% |

| 11 | AC | 39.32 | 56.15% |

| 3 | AOS | 18.25 | 0.00% |

| 7 | AOS | 15.95 | 12.60% |

| 11 | AOS | 10.03 | 45.07% |

This table is interactive and can be sorted by column. Source: mdpi.com

The physical and chemical properties of the adsorbent are critical determinants of adsorption capacity. For activated carbons, the micropore volume is directly correlated with the amount of methylparaben that can be adsorbed. mdpi.comresearchgate.net

Surface functional groups also play a key role. The interaction enthalpy of methylparaben with activated carbon tends to increase with the basicity of the carbon surface, which is attributed to interactions with π-electrons and basic functional groups. nih.gov Furthermore, the ester group of the methylparaben molecule can interact with phenol groups present on the adsorbent surface through Brønsted–Lowry acid–base interactions. nih.gov For other adsorbents like modified cellulose, adsorption mechanisms can include a combination of π–π bonding, hydrogen bonding, n−π interactions, and hydrophobic interactions. nih.gov

Chemical Degradation and Transformation Mechanisms in Aqueous Systems

In addition to biodegradation, methylparaben can be degraded through various chemical processes in aqueous environments, primarily driven by oxidation and photolysis. nih.gov Hydrolysis of methylparaben occurs very slowly in acidic to neutral conditions but can become significant in alkaline solutions. nih.govresearchgate.net

Several advanced oxidation processes (AOPs) have been shown to effectively degrade methylparaben. These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH).

Photodegradation : Methylparaben can undergo direct photolysis when exposed to sunlight, as it contains chromophores that absorb light at wavelengths greater than 290 nm. nih.gov The mechanisms of photodegradation can include the addition of hydroxyl radicals to the aromatic ring. nih.gov